叔丁基(3-氨基-3-亚氨基丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (3-amino-3-iminopropyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives and related compounds have been extensively studied due to their utility in asymmetric synthesis, preparation of optically active amines, and as intermediates in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions starting from readily available starting materials. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of highly enantioenriched amines . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Additionally, tert-butyl carbamate derivatives have been synthesized via a one-step continuous flow synthesis, demonstrating the versatility and efficiency of modern synthetic methods .

Molecular Structure Analysis

The molecular structure of tert-butyl (3-amino-3-iminopropyl)carbamate and its derivatives is characterized by the presence of tert-butyl groups, which can influence the reactivity and steric properties of the molecule. For example, the tert-butyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and activates the imines for the addition of nucleophiles . The steric effects of tert-butyl groups have also been explored in the synthesis of tert-butyl-substituted carbazoles, where the reactivity of the NH group was characterized by several chemical reactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. The N-tert-butanesulfinyl imines are activated for the addition of different classes of nucleophiles and can be cleaved by acid treatment after nucleophilic addition . The C-H amination reaction catalyzed by dirhodium(II) is another example, leading to the formation of oxazolidinones from tert-butyl carbamate derivatives . Furthermore, the synthesis of tert-butyl carbamate derivatives has been achieved through reactions such as acylation, nucleophilic substitution, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (3-amino-3-iminopropyl)carbamate derivatives are influenced by the tert-butyl group and the functional groups present in the molecule. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the tert-butyl group can provide steric hindrance, which is beneficial in asymmetric synthesis and can affect the solubility and stability of the compound . The presence of amino and carbamate groups also plays a significant role in the compound's reactivity and its ability to form various chemical bonds and interactions.

科学研究应用

光催化有机合成中的胺化反应叔丁基(3-氨基-3-亚氨基丙基)氨基甲酸酯已被发现是一种 o-羟基芳基氨酮光催化胺化反应中的通用酰胺基自由基前体。该方法促进了在温和条件下构建 3-氨基色酮,随后用于合成各种氨基嘧啶,极大地拓宽了光催化在有机合成中的应用范围 (王等人,2022)。

手性氨基羰基化合物的合成该化合物已用于通过不对称曼尼希反应合成叔丁基(1S,2S)-2-甲基-3-氧代-1-苯基丙基氨基甲酸酯。这一过程对于生产手性氨基羰基化合物至关重要,突出了其在不对称合成和化学化合物手性控制中的重要性 (杨等人,2009)。

生物化合物中的中间体叔丁基(3-氨基-3-亚氨基丙基)氨基甲酸酯骨架是合成各种具有生物活性的化合物的中间体。一个值得注意的例子包括它在奥希替尼(AZD9291)快速合成中的作用,这是靶向癌症治疗的一项重大突破 (赵等人,2017)。

狄尔斯-阿尔德反应和受保护胺的合成此外,该化学物质已被用于制备和 2-酰胺取代呋喃的狄尔斯-阿尔德反应,以及通过一锅柯蒂斯重排温和、高效地合成 Boc 保护的胺。这些方法分别有助于合成复杂的有机分子和保护肽合成中的基团 (帕德瓦等人,2003); (勒贝尔和莱奥根,2005)。

安全和危害

Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

未来方向

属性

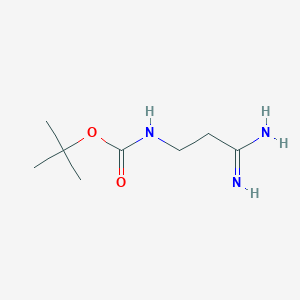

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-3-iminopropyl)carbamate | |

CAS RN |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。